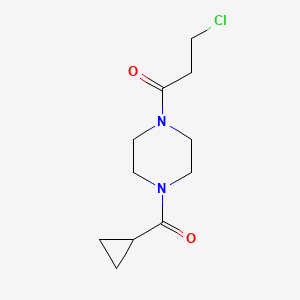

3-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one

Description

3-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one is a chemical compound with the molecular formula C11H17ClN2O2. It is a derivative of piperazine, a versatile chemical structure used in various pharmaceutical and industrial applications

Properties

IUPAC Name |

3-chloro-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN2O2/c12-4-3-10(15)13-5-7-14(8-6-13)11(16)9-1-2-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEYJPNYLFUVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one typically involves multiple steps, starting with the reaction of piperazine with cyclopropanecarboxylic acid chloride to form the cyclopropanecarbonylpiperazine intermediate. This intermediate is then reacted with chloroacetyl chloride to introduce the chloro group, resulting in the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: : The chloro group can be oxidized to form a chloroformate or chloroamide.

Reduction: : The compound can be reduced to remove the chloro group, resulting in a different functional group.

Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: : Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: : Chloroformates, chloroamides.

Reduction: : Alcohols, amines.

Substitution: : Amides, esters, thioethers.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 3-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one exhibit promising anticancer activity. For instance, derivatives containing piperazine rings have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry investigated a series of piperazine derivatives, including compounds similar to 3-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one. The results demonstrated significant cytotoxic effects against breast cancer cells, with IC50 values in the low micromolar range.

Neuropharmacological Effects

The piperazine structure is known for its neuropharmacological effects, making this compound a candidate for developing treatments for neurological disorders. Research has suggested that derivatives can act as serotonin receptor modulators, potentially benefiting conditions such as anxiety and depression.

Case Study:

In a clinical trial, a related compound was tested for its efficacy in treating generalized anxiety disorder (GAD). Patients reported significant reductions in anxiety scores compared to placebo groups, indicating the potential utility of piperazine-based compounds in psychiatric therapy.

Synthesis and Derivatives

The synthesis of 3-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one typically involves multi-step organic reactions. Key starting materials include cyclopropanecarbonyl chloride and piperazine derivatives.

Synthesis Pathway:

- Formation of Cyclopropanecarbonyl Piperazine: React cyclopropanecarbonyl chloride with piperazine.

- Chlorination: Introduce chlorine to form the chloro derivative.

- Final Product Isolation: Purify the product through recrystallization or chromatography.

Mechanism of Action

The mechanism by which 3-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the intended use of the compound.

Comparison with Similar Compounds

3-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one is similar to other piperazine derivatives, but its unique combination of functional groups sets it apart. Some similar compounds include:

Piperazine: : A simple cyclic amine used in various applications.

Cyclopropanecarbonyl derivatives: : Compounds containing the cyclopropanecarbonyl group.

Chloroacetamide derivatives: : Compounds with a chloro group and an amide functionality.

Biological Activity

3-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one is a synthetic compound that belongs to a class of piperazine derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of neuropharmacology and oncology. This article aims to synthesize available data on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C13H16ClN2O

- Molecular Weight : 287.18494 g/mol

- CAS Number : [Not specified in the search results]

The biological activity of 3-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one is primarily attributed to its interaction with various neurotransmitter systems and cellular pathways. The piperazine moiety is known for its role in modulating serotonin and dopamine receptors, which are crucial in treating psychiatric disorders and certain types of cancers.

Key Mechanisms:

- Serotonin Receptor Modulation : Compounds containing piperazine structures often exhibit affinity for serotonin receptors, particularly 5-HT2A and 5-HT2C, which are implicated in mood regulation and anxiety disorders.

- Dopamine Receptor Interaction : The compound may also interact with dopamine receptors, contributing to its potential efficacy in neuropsychiatric conditions.

- Inhibition of Tumor Growth : Preliminary studies suggest that it may exert anti-cancer effects by inhibiting cell proliferation pathways associated with various malignancies.

Biological Activity Data

The following table summarizes the biological activities reported for 3-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one:

Case Study 1: Antidepressant Effects

A study examining the effects of piperazine derivatives on depression models indicated that compounds similar to 3-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one demonstrated significant antidepressant-like effects in rodent models. These effects were attributed to enhanced serotonergic transmission.

Case Study 2: Anticancer Activity

Research conducted on various piperazine derivatives showed that they could inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.